molecular formula C12H16ClN3O B2944251 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide CAS No. 896255-72-4

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2944251
CAS No.: 896255-72-4
M. Wt: 253.73
InChI Key: DDFDDDOTWQGWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide” is a chemical compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . This compound is a major metabolite of hydroxyzine and exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have been synthesized by the chloroacetylation of 2-amino-5-chlorbenzophenone, which was further reacted with substituted phenylpiperazine . Another method involves the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectroscopy . The exact mass of a similar compound, ®-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide, is reported to be 387.1713548 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. It has a molecular weight of 387.9 g/mol . It also has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

Therapeutic Potential and Drug Design

Piperazine derivatives, including those similar to 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide, are pivotal in the design of drugs due to their versatility and broad therapeutic applications. These compounds are integral in medications addressing a wide range of conditions, including psychiatric disorders, cancer, viral infections, and inflammatory diseases. The modification of the piperazine nucleus allows for significant pharmacokinetic and pharmacodynamic enhancements, thus facilitating the discovery of new, potent pharmaceutical agents (Rathi et al., 2016).

Anti-mycobacterial Activity

The analogs of piperazine, such as this compound, have shown promising anti-mycobacterial properties. Studies focusing on the structure-activity relationship of piperazine and its derivatives reveal their potential against Mycobacterium tuberculosis, including strains resistant to multiple drugs. This suggests that piperazine-based compounds could serve as foundational elements in developing safer, more effective anti-TB medications (Girase et al., 2020).

Pharmacological Insights and Clinical Applications

The exploration of piperazine derivatives in clinical settings, such as in the treatment of tuberculosis (TB) with macozinone (a piperazine-benzothiazinone), underlines the clinical relevance of these compounds. Macozinone's progression to Phase 1/2 clinical trials for TB treatment exemplifies the therapeutic promise of piperazine derivatives in combating infectious diseases (Makarov & Mikušová, 2020).

Future Directions

The future directions for “2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide” could involve further exploration of its therapeutic potential. Given its high affinity for the histamine H1 receptor, it could be investigated for use in the treatment of other conditions mediated by this receptor. Additionally, its synthesis could be optimized for large-scale production .

Mechanism of Action

Target of Action

The primary target of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide is the histamine H1 receptor . This receptor plays a crucial role in mediating physiological responses to histamine, a biogenic amine that contributes to a variety of biological processes including inflammation, gastric acid secretion, and neurotransmission.

Mode of Action

This compound interacts with its target, the histamine H1 receptor, by exhibiting a high specific affinity . This means that the compound binds strongly to the H1 receptor, thereby inhibiting the action of histamine. The resulting changes include a reduction in allergic reactions and other histamine-mediated responses.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of histamine signaling. By binding to the histamine H1 receptor, the compound could reduce histamine-mediated responses at the cellular level, potentially alleviating symptoms of allergies, hay fever, angioedema, and urticaria .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-10-1-3-11(4-2-10)16-7-5-15(6-8-16)9-12(14)17/h1-4H,5-9H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFDDDOTWQGWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.